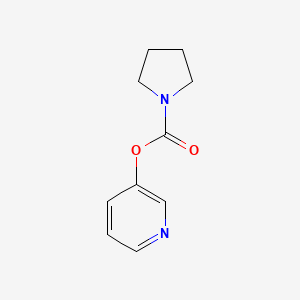
3,3-Dimethyl-1,4-diphenylazetidin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,4-diphenylazetidin-2-imine: is an organic compound with the molecular formula C₁₇H₁₈N₂ It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,4-diphenylazetidin-2-imine typically involves the reaction of N-benzylideneaniline with 3,3-dimethyl-1-phenylaziridine under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the ring closure and formation of the azetidine structure .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-1,4-diphenylazetidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted azetidines.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1,4-diphenylazetidin-2-imine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1,4-diphenylazetidin-2-imine involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3,3-Dimethyl-1,4-diphenyl-2-azetidinimine
- 3,3-Dimethyl-N,1-diphenylaziridin-2-imine
Comparison: 3,3-Dimethyl-1,4-diphenylazetidin-2-imine is unique due to its specific azetidine ring structure and substitution pattern. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
62834-02-0 |
|---|---|
Fórmula molecular |
C17H18N2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,4-diphenylazetidin-2-imine |
InChI |
InChI=1S/C17H18N2/c1-17(2)15(13-9-5-3-6-10-13)19(16(17)18)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3 |
Clave InChI |
YFADXHQYCDZCSF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C1=N)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




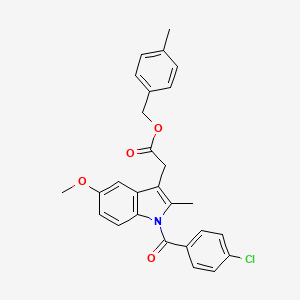


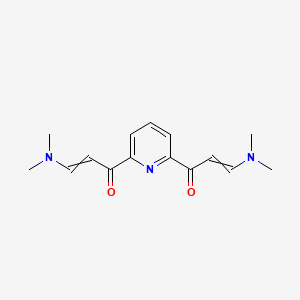
![[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol](/img/structure/B14504661.png)
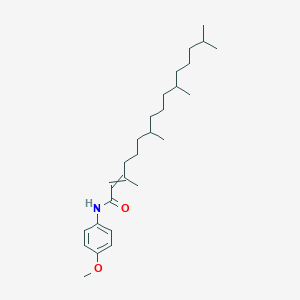
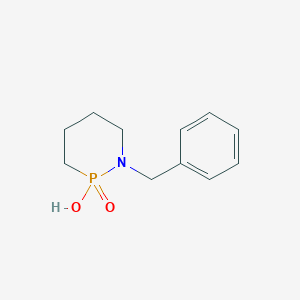
![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)
![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)

